Lacidipine-d10

Beschreibung

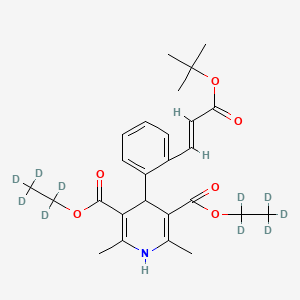

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPCPXONLDCMU-HBSDPXTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662049 | |

| Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185245-62-8 | |

| Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lacidipine-d10: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine-d10 is a deuterated analog of Lacidipine, a potent and selective dihydropyridine calcium channel blocker. Its primary application in a research setting is as an internal standard for the quantification of Lacidipine in biological matrices, most notably in pharmacokinetic and bioequivalence studies. The stable isotope labeling of this compound provides a distinct mass shift from the parent drug, enabling precise and accurate measurement using mass spectrometry-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its critical role in analytical methodologies, and a detailed experimental protocol for its use. Furthermore, it elucidates the mechanism of action of Lacidipine, the parent compound, through a detailed signaling pathway diagram.

Introduction to this compound

Lacidipine is a third-generation dihydropyridine calcium channel antagonist characterized by its high vascular selectivity and long duration of action.[1][2] It is primarily used in the management of hypertension.[1][2] In the realm of drug development and clinical research, the accurate quantification of Lacidipine in biological samples is paramount for determining its pharmacokinetic profile, bioavailability, and bioequivalence.

This compound is a stable isotope-labeled version of Lacidipine, where ten hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution renders this compound chemically identical to Lacidipine in terms of its physicochemical properties and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This key characteristic makes it an ideal internal standard for quantitative bioanalysis.

Physicochemical Properties and Quantitative Data

The utility of this compound as an internal standard is predicated on its distinct mass spectrometric signature compared to the unlabeled Lacidipine. The following tables summarize the key quantitative data for both compounds.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Lacidipine | C₂₆H₃₃NO₆ | 455.55 |

| This compound | C₂₆H₂₃D₁₀NO₆ | 465.61 |

Table 1: Chemical Properties of Lacidipine and this compound

In a typical LC-MS/MS experiment for the quantification of Lacidipine, specific precursor and product ions are monitored. This is known as Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Lacidipine | 456.2 | 354.2 | [3] |

| This compound | 466.2 (inferred) | 354.2 (inferred) | N/A |

Table 2: Mass Spectrometric Parameters for Lacidipine and this compound in Positive Ion Mode

Note: The m/z values for this compound are inferred based on the addition of 10 daltons for the deuterium atoms to the precursor ion of Lacidipine. The product ion is often the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule.

Primary Use in Research: Internal Standard in Pharmacokinetic Studies

The primary and most critical application of this compound in research is its use as an internal standard in the quantitative analysis of Lacidipine in biological fluids. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to Lacidipine, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.

-

Correction for Sample Preparation Variability: During the extraction and sample preparation process, some amount of the analyte may be lost. As the internal standard is added at the beginning of this process and behaves identically to the analyte, the ratio of their signals remains constant, thus correcting for any losses.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Lacidipine in human plasma using this compound as an internal standard, adapted from established LC-MS/MS methodologies.

Materials and Reagents

-

Lacidipine reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Lacidipine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Lacidipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Lacidipine: m/z 456.2 → 354.2

-

This compound: m/z 466.2 → 354.2

-

-

Data Analysis: The concentration of Lacidipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the standards.

Mandatory Visualizations

Signaling Pathway of Lacidipine

Lacidipine, as a dihydropyridine calcium channel blocker, exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells.[4][5] This action leads to vasodilation and a subsequent reduction in blood pressure. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of Lacidipine in vascular smooth muscle cells.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for a pharmacokinetic study of Lacidipine utilizing this compound as an internal standard.

Caption: Experimental workflow for Lacidipine pharmacokinetic analysis.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Lacidipine. Its role as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable quantitative data from complex biological matrices. The methodologies and information presented in this guide provide a solid foundation for the design and execution of robust bioanalytical assays for Lacidipine, ultimately contributing to a better understanding of its pharmacokinetic properties and clinical performance.

References

- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Lacidipine-d10 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Lacidipine-d10 as an internal standard in the quantitative analysis of Lacidipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension. This guide will cover the fundamental principles, experimental protocols, and data presentation pertinent to the use of deuterated internal standards in bioanalytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles: The Mechanism of Action of a Deuterated Internal Standard

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is isotope dilution mass spectrometry . In this technique, a known concentration of the SIL-IS is added to a sample at the earliest stage of analysis. The SIL-IS is an ideal surrogate for the analyte (Lacidipine) because it is chemically identical, differing only in its isotopic composition. This near-identical nature ensures that both the analyte and the internal standard behave similarly during the entire analytical process, including extraction, chromatography, and ionization.

Key attributes of this compound as an internal standard:

-

Co-elution: this compound has virtually the same chromatographic retention time as Lacidipine. This is because the substitution of hydrogen with deuterium has a negligible effect on the physicochemical properties that govern chromatographic separation.

-

Similar Extraction Recovery: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the internal standard.

-

Equivalent Ionization Efficiency: In the mass spectrometer's ion source, both compounds will ionize with the same efficiency, mitigating the impact of matrix effects (suppression or enhancement of the signal due to other components in the sample).

-

Mass Differentiation: Despite these similarities, this compound is readily distinguishable from Lacidipine by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample preparation or instrument response.

Experimental Protocol: Quantification of Lacidipine in Human Plasma using a Stable Isotope-Labeled Internal Standard

The following protocol is a representative example based on established LC-MS/MS methods for the determination of Lacidipine in a biological matrix. While a specific study using this compound was not found, a study utilizing Lacidipine-13C8, which functions on the same principle, provides the basis for this methodology.[1][2]

Sample Preparation: Liquid-Liquid Extraction

-

Aliquoting: Take 100 µL of human plasma in a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of this compound working solution to each plasma sample.

-

Extraction: Add an appropriate organic solvent for extraction.

-

Vortexing and Centrifugation: Vortex the tubes to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Supernatant Transfer: Transfer the organic supernatant to a new set of tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue with the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of Lacidipine and this compound are achieved using a liquid chromatography system coupled with a tandem mass spectrometer.

Table 1: LC-MS/MS Parameters for Lacidipine Quantification

| Parameter | Value |

| Liquid Chromatography | |

| HPLC Column | Zorbax SB C18 (50 × 4.6 mm, 5 µm) or equivalent[1][2] |

| Mobile Phase | 5 mM ammonium acetate buffer-acetonitrile (15:85 v/v)[1][2] |

| Flow Rate | 0.60 mL/min[1][2] |

| Column Temperature | 40 °C[3] |

| Injection Volume | Not specified |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] |

| MRM Transition (Lacidipine) | m/z 456.2 → 354.2[3] |

| MRM Transition (this compound) | Hypothetical: m/z 466.2 → 364.2 (assuming 10 deuterium atoms on a fragment that retains them) |

| Dwell Time | Not specified |

Data Presentation and Interpretation

The use of this compound allows for the construction of a robust calibration curve and the accurate determination of Lacidipine concentrations in unknown samples.

Table 2: Representative Quantitative Data

| Parameter | Value |

| Chromatography | |

| Retention Time (Lacidipine) | ~1.96 min[1][2] |

| Retention Time (this compound) | ~1.97 min[1][2] |

| Total Run Time | 3.0 min[1][2] |

| Calibration Curve | |

| Linearity Range | 50-15,000 pg/mL[1][2] |

| Correlation Coefficient (r) | > 0.998[1][2] |

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Lacidipine. Its mechanism of action is rooted in the principles of isotope dilution, where its chemical and physical similarity to the analyte ensures that it accurately reflects and corrects for variations throughout the analytical procedure. The ability to differentiate it from the native analyte by mass spectrometry allows for highly accurate and precise quantification, a critical requirement in pharmacokinetic and bioequivalence studies for drug development. The methodologies outlined in this guide provide a robust framework for researchers and scientists working on the quantification of Lacidipine in biological matrices.

References

Isotopic Purity and Stability of Lacidipine-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Lacidipine-d10, a deuterated analog of the antihypertensive drug Lacidipine. The focus is on its isotopic purity and chemical stability, crucial parameters for its application as an internal standard in analytical and pharmacokinetic studies. While specific batch data for isotopic distribution is not publicly available, this guide outlines the methodologies for its determination and summarizes the known stability profile of Lacidipine, which serves as a strong indicator for the behavior of its deuterated counterpart.

Isotopic Purity of this compound

This compound is synthesized to have ten deuterium atoms, typically replacing the hydrogens on the two ethyl ester groups. The isotopic purity is a measure of the percentage of Lacidipine molecules that contain the desired number of deuterium atoms (d10) and the distribution of other isotopic species (d0 to d9). High isotopic purity is essential for its use as an internal standard to ensure accurate quantification in mass spectrometry-based assays.

Quantitative Data on Isotopic Distribution

While a specific certificate of analysis with quantitative isotopic distribution for this compound is not publicly available, a typical specification for such a standard would be an isotopic purity of ≥98% for the d10 species. The relative percentages of other deuterated and non-deuterated species would be expected to be minimal. The table below illustrates a hypothetical, yet representative, isotopic distribution for a high-quality batch of this compound.

| Isotopic Species | Degree of Deuteration | Representative Abundance (%) |

| d10 | C₂₆H₂₃D₁₀ NO₆ | ≥ 98.0 |

| d9 | C₂₆H₂₄D₉ NO₆ | ≤ 1.5 |

| d8 | C₂₆H₂₅D₈ NO₆ | ≤ 0.5 |

| ... | ... | ... |

| d0 (Unlabeled) | C₂₆H₃₃NO₆ | ≤ 0.1 |

Experimental Protocol for Isotopic Purity Determination

The isotopic purity of this compound is determined using high-resolution liquid chromatography-mass spectrometry (LC-MS).

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable organic solvent, such as acetonitrile or methanol, at a concentration appropriate for MS analysis (e.g., 1 µg/mL).

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate the analyte from any potential impurities.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Analysis: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass-to-charge ratio (m/z) of the molecular ions of this compound and its isotopic variants.

-

-

Data Analysis: The relative abundance of each isotopic species is determined by integrating the peak areas of their corresponding extracted ion chromatograms.

Stability of this compound

The chemical stability of this compound is a critical factor for its reliable use as a reference standard. While specific stability studies on this compound are not widely published, extensive research on the stability of unlabeled Lacidipine provides a strong foundation for understanding its degradation pathways. The replacement of hydrogen with deuterium is known to potentially slow down degradation rates (a phenomenon known as the kinetic isotope effect), suggesting that this compound may exhibit enhanced stability compared to its non-deuterated counterpart.[1]

Lacidipine is known to be sensitive to light and moisture. Forced degradation studies on Lacidipine have identified its susceptibility to hydrolysis (acidic and basic conditions), oxidation, and photolysis.

Summary of Forced Degradation Studies on Lacidipine

Forced degradation studies are conducted under harsh conditions to accelerate the degradation process and identify potential degradation products. The following table summarizes the typical conditions and outcomes of such studies on Lacidipine.

| Stress Condition | Typical Reagents and Conditions | Observed Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60-80°C | Significant degradation |

| Base Hydrolysis | 0.1 M NaOH at 60-80°C | Significant degradation |

| Oxidation | 3-30% H₂O₂ at room temperature | Moderate degradation |

| Thermal Degradation | Solid-state at 80-100°C | Minor degradation |

| Photodegradation | Exposure to UV light (e.g., 254 nm) | Significant degradation |

Experimental Protocol for a Forced Degradation Study

A stability-indicating HPLC method is essential for separating the parent drug from its degradation products.

Methodology:

-

Stress Sample Preparation:

-

Acid/Base Hydrolysis: Dissolve this compound in a small amount of organic solvent and dilute with an acidic or basic solution. Heat the mixture for a defined period. Neutralize the solution before analysis.

-

Oxidation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide. Keep the mixture at room temperature or slightly elevated temperature.

-

Thermal Stress: Store solid this compound in an oven at a high temperature. Also, reflux a solution of the compound.

-

Photolytic Stress: Expose a solution of this compound to UV light in a photostability chamber.

-

-

Chromatographic Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Lacidipine and its degradation products have significant absorbance (e.g., 240 nm or 285 nm).

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.

-

Identify and characterize any significant degradation products using LC-MS/MS.

-

Signaling Pathways and Logical Relationships

The primary application of this compound is as an internal standard in bioanalytical methods, which are crucial in pharmacokinetic studies. The logical relationship for its use is straightforward: it is added at a known concentration to a biological sample containing the unlabeled drug (Lacidipine). During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. The ratio of the analytical signal of the analyte to that of the internal standard is used for quantification, thereby correcting for variability.

References

A Technical Guide to Lacidipine-d10: Commercial Availability and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Lacidipine-d10, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Lacidipine. This document is intended for researchers, scientists, and drug development professionals who require reliable sources for this compound and detailed methodologies for its application in bioanalytical assays.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following table summarizes the key quantitative data for this compound from various suppliers to facilitate easy comparison for procurement.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Stock Status |

| Simson Pharma Limited | L200003[1][2][3] | Certificate of Analysis Provided[1][2][3] | Custom Synthesis[1][2][3] | Inquire | Custom Synthesis[1][2][3] |

| MedchemExpress | HY-B0347 (for Lacidipine) | >99% (for Lacidipine)[4] | Inquire for this compound | Inquire | Inquire |

| MyBioSource | MBS6043385[5] | Information available in QC Report[5] | 1 mg, 5x1 mg[5] | $595 (1 mg), $2,500 (5x1 mg)[5] | In Stock |

| Veeprho | DVE00717[1] | Certificate of Analysis Provided | Inquire | Inquire | Inquire |

| Clearsynth | CS-T-96733 | Specification available on request | Inquire | Inquire | Inquire |

| LGC Standards | TRC-L177502 | Certificate of Analysis Provided[6] | Inquire | Inquire | Inquire |

| Pharmaffiliates | Not specified | Not specified | Inquire | Inquire | Inquire |

| ChemicalBook | Not specified | Not specified | Inquire | Inquire | Inquire |

| Toronto Research Chemicals (TRC) | L177502 | Not specified | 1mg | Inquire | Inquire |

Mechanism of Action: L-Type Calcium Channel Blockade

Lacidipine is a dihydropyridine calcium channel blocker.[7] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle.[7][8] This blockade prevents the influx of calcium ions into the cells, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[7][8]

Experimental Protocol: Quantification of Lacidipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from validated methods for the quantification of lacidipine in biological matrices.[9] The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variability during sample preparation and analysis in LC-MS/MS assays.[10]

1. Materials and Reagents

-

Lacidipine analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

2. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lacidipine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Lacidipine stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration curve standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Lacidipine working standard solutions.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution (this compound).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., Zorbax SB C18, 50 × 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of 5 mM ammonium acetate buffer and acetonitrile (e.g., 15:85 v/v).[9]

-

Flow Rate: 0.60 mL/min.[9]

-

Injection Volume: 10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lacidipine: m/z 456.3 → 354.2

-

This compound: m/z 466.3 → 364.2 (Note: The exact transition for d10 may need to be optimized based on the fragmentation pattern).

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Lacidipine to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (1/x²) to fit the calibration curve.

-

Quantify the concentration of Lacidipine in the QC and unknown samples using the calibration curve.

References

- 1. veeprho.com [veeprho.com]

- 2. Lacidipine | CAS No- 103890-78-4 | Simson Pharma Limited [simsonpharma.com]

- 3. Lacidipine | Simson Pharma Limited [simsonpharma.com]

- 4. biocompare.com [biocompare.com]

- 5. mybiosource.com [mybiosource.com]

- 6. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 7. veeprho.com [veeprho.com]

- 8. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Safe Handling of Lacidipine-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for Lacidipine-d10, a deuterated analog of the calcium channel blocker Lacidipine. The information presented here is compiled from various safety data sheets (SDS) for Lacidipine, as the safety profile of the deuterated form is considered analogous to the parent compound. This compound is primarily utilized as an internal standard in analytical and research applications.

Section 1: Chemical and Physical Properties

Lacidipine is a white to off-white crystalline solid.[1][2] It is a lipophilic dihydropyridine calcium antagonist.[3] Key physical and chemical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C26H33NO6 | [4] |

| Molecular Weight | 455.54 g/mol | [4] |

| CAS Number | 103890-78-4 | [4] |

| Melting Point | 174-175°C | [2][4] |

| Boiling Point | 558.4°C at 760 mmHg | [4] |

| Flash Point | 291.5°C | [4] |

| Relative Density | 1.127 g/cm³ | [4] |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. | [5] |

| Protein Binding | >95% (to albumin and alpha-1-glycoprotein) | [3][6] |

| Bioavailability | ~10% | [6][7] |

| Elimination Half-life | 13–19 hours | [6][7] |

Section 2: Hazard Identification and Toxicology

Lacidipine is classified as harmful if swallowed.[4][8][9] The toxicological properties of the material have not been fully investigated.[8][10]

| Hazard Classification | Description | Source |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [4][11] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [4][11] |

| Hazard Statements | H302: Harmful if swallowed | [4][11] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local regulation. | [4][11] |

Toxicological Data (for Lacidipine):

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Oral | 300 mg/kg | [8] |

| LD50 | Rabbit | Oral | 3200 mg/kg | [8] |

| LD50 | Rat | Oral | 980 mg/kg | [8] |

| Draize test | Rabbit | Eye | 100 mg/24H (Moderate) | [8] |

Lacidipine was not found to be genotoxic in a battery of in vitro and in vivo tests, and there was no evidence of carcinogenic potential in mice.[6]

Section 3: Handling and Storage Precautions

Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of the compound.

Handling:

-

Use only in areas with appropriate exhaust ventilation.[4]

-

Wear appropriate personal protective equipment (PPE).[10]

Storage:

-

Store in a well-closed container.[8]

-

Keep the container tightly sealed in a cool, well-ventilated area.[4]

-

Recommended storage temperature is -20°C for the powder form.[4]

-

Keep away from direct sunlight and sources of ignition.[4]

-

Incompatible materials include strong oxidizing agents and strong bases.[8]

Section 4: Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls:

-

Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[8]

-

Ensure adequate ventilation, especially in confined areas.[10]

-

Provide an accessible safety shower and eye wash station.[4]

Personal Protective Equipment (PPE):

| PPE | Specification | Source |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [4][8][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [4][8][10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [8][10] |

Section 5: First Aid and Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Procedure | Source |

| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [4][8][10] |

| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician. | [4][8][10] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Call a poison center or doctor/physician if you feel unwell. | [4][8] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [4][8][10] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8][10]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, and carbon dioxide may be generated.[8][9][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8][10]

Accidental Release Measures:

-

Use proper personal protective equipment as indicated in Section 4.[8]

-

Clean up spills immediately, observing precautions in the Protective Equipment section.[8]

-

For minor spills, use dry clean-up procedures and avoid generating dust.[9]

-

Sweep up the material and place it into a suitable, labeled container for disposal.[8][9][10]

-

Avoid release into the environment.[10]

Section 6: Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[8]

-

Conditions to Avoid: Incompatible materials, strong oxidants.[8]

-

Incompatibilities with Other Materials: Strong oxidizing agents, strong bases.[8]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[8]

-

Hazardous Polymerization: Has not been reported.[8]

This document is intended to provide a technical overview of the safety and handling procedures for this compound for a professional audience. It is essential to consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information before handling this compound.

References

- 1. Lacidipine | 103890-78-4 [chemicalbook.com]

- 2. Lacidipine CAS#: 103890-78-4 [m.chemicalbook.com]

- 3. Lacidipine | C26H33NO6 | CID 5311217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. products.tevauk.com [products.tevauk.com]

- 7. Lacidipine - Wikipedia [en.wikipedia.org]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

The Pharmacokinetics and Metabolism of Lacidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of lacidipine, a dihydropyridine calcium channel blocker utilized in the management of hypertension. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of lacidipine, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacokinetic Profile

Lacidipine exhibits a pharmacokinetic profile characterized by rapid absorption, high plasma protein binding, extensive first-pass metabolism, and elimination primarily through the fecal route. The key quantitative pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Lacidipine in Healthy Volunteers

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | < 10% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 30 - 150 minutes | [2] |

| Terminal Half-Life (t½) | 13 - 19 hours (at steady state) | [2][3] |

| Plasma Protein Binding | > 95% | [3] |

| Primary Binding Proteins | Albumin, alpha-1-glycoprotein | [3] |

Table 2: Pharmacokinetic Parameters of Lacidipine in Specific Populations

| Population | Key Findings | Reference(s) |

| Elderly | Increased systemic availability | [1] |

| Hepatic Impairment | Increased systemic availability | [1] |

| Renal Impairment | No significant change in systemic availability | [1] |

Absorption

Lacidipine is a highly lipophilic compound that is rapidly absorbed from the gastrointestinal tract following oral administration.[2] However, it undergoes extensive first-pass metabolism in the liver, resulting in a low absolute bioavailability of less than 10%.[1][2] Peak plasma concentrations are typically observed between 30 and 150 minutes after dosing.[2]

Distribution

Following absorption, lacidipine is extensively bound to plasma proteins, with over 95% of the drug bound, primarily to albumin and to a lesser extent, alpha-1-glycoprotein.[3] This high degree of protein binding limits the volume of distribution of the free, pharmacologically active drug.

Metabolism

Lacidipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4] The metabolic process involves several key biotransformation reactions. The initial and major metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine analogue.[5] Further metabolic transformations include hydroxylation of the methyl groups and hydrolysis of the ester side chains.[5] This results in the formation of at least four principal metabolites, which are pharmacologically inactive.[2] No parent drug is detected in the urine or feces.[3]

Metabolic Pathway of Lacidipine

Caption: Metabolic pathway of lacidipine mediated primarily by CYP3A4.

Excretion

The metabolites of lacidipine are eliminated from the body primarily through the feces. Approximately 70% of the administered dose is excreted as metabolites in the feces, with the remainder being eliminated in the urine.[2][3]

Experimental Protocols

The determination of lacidipine concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Representative Experimental Protocol for a Lacidipine Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of a single oral dose of lacidipine in healthy human volunteers.

1. Study Design:

-

An open-label, single-dose, crossover study design.

-

A washout period of at least 7 days between study periods.

2. Study Population:

-

Healthy adult male and/or female volunteers.

-

Subjects meeting specific inclusion and exclusion criteria (e.g., age, weight, no concurrent medications).

-

Informed consent obtained from all subjects.

3. Dosing and Administration:

-

A single oral dose of lacidipine (e.g., 4 mg tablet).

-

Administered with a standardized volume of water after an overnight fast.

4. Blood Sampling:

-

Venous blood samples collected in heparinized tubes at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma separated by centrifugation and stored at -20°C or lower until analysis.

5. Sample Preparation (Liquid-Liquid Extraction):

-

To a volume of plasma (e.g., 0.5 mL), add an internal standard (e.g., another dihydropyridine).

-

Add a suitable extraction solvent (e.g., a mixture of n-hexane and dichloromethane).

-

Vortex mix and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

6. Analytical Method (LC-MS/MS):

-

Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).

-

Flow Rate: A constant flow rate (e.g., 0.5 mL/min).

-

Mass Spectrometry: Detection using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for lacidipine and the internal standard.

7. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow

Caption: A typical workflow for a human pharmacokinetic study of lacidipine.

Drug Interactions

Given that lacidipine is a substrate of CYP3A4, there is a potential for drug interactions with inhibitors or inducers of this enzyme.[4] Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) may increase lacidipine plasma concentrations, while co-administration with CYP3A4 inducers (e.g., rifampicin, carbamazepine) may decrease its plasma levels and therapeutic effect.

Conclusion

Lacidipine is a well-characterized dihydropyridine calcium channel blocker with a predictable pharmacokinetic profile. Its extensive first-pass metabolism via CYP3A4 is a key determinant of its low bioavailability and a primary consideration for potential drug-drug interactions. The analytical methodologies for its quantification in biological fluids are well-established, enabling robust pharmacokinetic characterization in various clinical and research settings. This comprehensive understanding of lacidipine's pharmacokinetics and metabolism is essential for its safe and effective use in the treatment of hypertension.

References

- 1. Clinical pharmacology of lacidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. products.tevauk.com [products.tevauk.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The effects of lacidipine on the steady/state plasma concentrations of simvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lacidipine metabolism in rat and dog: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for the sensitive and selective quantification of analytes in complex biological matrices. However, the inherent variability in sample preparation, instrument response, and matrix effects can pose significant challenges to achieving reliable data. This technical guide delves into the core principles, practical applications, and methodological considerations of using deuterated internal standards—the gold standard for mitigating these challenges and ensuring the highest quality of quantitative data.

The Fundamental Role of Internal Standards in Mass Spectrometry

An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls (QCs) at the beginning of the analytical workflow. Its purpose is to normalize for variations that can occur during sample processing and analysis. By calculating the ratio of the analyte's response to the IS's response, systemic and random errors can be significantly minimized.

Ideally, an internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by experimental variations in the same manner. This is where stable isotope-labeled (SIL) internal standards, particularly deuterated standards, offer a distinct advantage.

Why Deuterium? The Ideal Internal Standard

Deuterated standards are analogues of the analyte where one or more hydrogen atoms (¹H) have been replaced by their stable, non-radioactive isotope, deuterium (²H or D). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.

Key Advantages of Deuterated Standards:

-

Co-elution with the Analyte: Due to their similar chemical structures, deuterated standards co-elute with the target analyte during chromatographic separation. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same time.[1]

-

Similar Extraction Recovery: The recovery of the analyte from the sample matrix during extraction procedures can be variable. A deuterated standard will have a nearly identical extraction recovery to the analyte, effectively correcting for any losses.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS/MS assays. Since the deuterated standard is affected by these effects in the same way as the analyte, their ratio remains constant, leading to more accurate quantification.[2]

-

Improved Precision and Accuracy: The use of deuterated standards significantly enhances the precision and accuracy of quantitative methods, a critical requirement for regulatory submissions and clinical diagnostics.[2][3]

Data Presentation: The Quantitative Impact of Deuterated Standards

The theoretical benefits of deuterated standards are substantiated by empirical data. The following tables summarize the quantitative improvements observed in bioanalytical assays when using deuterated internal standards compared to other approaches.

Comparison of Precision and Accuracy: Deuterated vs. Analog Internal Standard

A study on the LC-MS/MS assay of the depsipeptide marine anticancer agent kahalalide F demonstrated a significant improvement in both precision and accuracy when a deuterated (SIL) internal standard was used in place of a structural analogue.

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) (n) | Statistical Significance (p-value) |

| Analog Internal Standard | 96.8 | 8.6 (284) | <0.0005 (significantly different from 100%) |

| Deuterated (SIL) Internal Standard | 100.3 | 7.6 (340) | 0.5 (not significantly different from 100%) |

Table 1: Comparison of bias and precision for the quantification of kahalalide F using an analog versus a deuterated internal standard. The data shows that the use of a deuterated standard resulted in a statistically significant improvement in accuracy.[4]

Impact on Inter-Assay Imprecision in Patient Samples

In the therapeutic drug monitoring of sirolimus, the use of a deuterated internal standard (SIR-d₃) resulted in consistently lower interpatient assay imprecision compared to a structural analog (desmethoxyrapamycin, DMR).

| Internal Standard | Range of Interpatient Assay Imprecision (CV %) |

| Desmethoxyrapamycin (DMR) | 7.6 - 9.7 |

| Sirolimus-d₃ (SIR-d₃) | 2.7 - 5.7 |

Table 2: Comparison of interpatient assay imprecision for sirolimus quantification using a structural analog versus a deuterated internal standard. The deuterated standard significantly reduced the variability in results between different patient samples.[3]

Compensation of Matrix Effects: Isotope-Labeled vs. Analog Internal Standard

A study on the determination of tacrolimus in whole blood samples highlighted the superior ability of an isotope-labeled internal standard (TAC¹³C,D₂) to compensate for matrix effects compared to a structural analog (ascomycin, ASC).

| Analyte/Internal Standard | Absolute Matrix Effect (%) | Process Efficiency (%) | Compensated Matrix Effect (Analyte/IS Ratio) (%) |

| Tacrolimus (using TAC¹³C,D₂) | -16.04 | 64.11 | 0.89 |

| Tacrolimus (using ASC) | -29.07 | 53.12 | -0.97 |

| TAC¹³C,D₂ (IS) | -16.64 | 65.35 | N/A |

| Ascomycin (IS) | -28.41 | 54.18 | N/A |

Table 3: Comparison of matrix effects and process efficiency for tacrolimus quantification. The isotope-labeled internal standard (TAC¹³C,D₂) experienced a similar degree of matrix effect and process efficiency as the analyte, resulting in near-perfect compensation. The analog internal standard (ASC) showed a different response to the matrix, leading to less effective compensation.[2]

Experimental Protocols: Methodologies for Key Experiments

The successful implementation of deuterated standards relies on robust and well-defined experimental protocols. Below are detailed methodologies representative of typical bioanalytical workflows.

Quantification of Immunosuppressants in Whole Blood

This protocol is a general procedure for the extraction and analysis of immunosuppressive drugs like cyclosporine A, tacrolimus, and sirolimus from whole blood samples.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of whole blood sample, calibrator, or QC, add 25 µL of the deuterated internal standard working solution in methanol.

- Vortex mix for 10 seconds.

- Add 200 µL of a precipitation solution (e.g., 0.1 M zinc sulfate in methanol/acetonitrile 50:50, v/v).[1]

- Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

- Mobile Phase B: Methanol with 0.1% formic acid.

- Gradient: A linear gradient from 30% to 95% B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

- MS System: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

Quantification of Vitamin D Metabolites in Serum

This protocol outlines a supported liquid extraction (SLE) method for the analysis of vitamin D metabolites.

1. Sample Preparation (Supported Liquid Extraction):

- To 100 µL of serum sample, calibrator, or QC, add 200 µL of the deuterated internal standard solution.

- Load the mixture onto an SLE cartridge.

- Allow the sample to absorb for 5 minutes.

- Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate) by applying positive pressure or vacuum.

- Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

- LC System: UHPLC system.

- Column: A C18 or similar reversed-phase column suitable for steroid analysis.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

- Gradient: A suitable gradient to separate the vitamin D metabolites.

- Flow Rate: 0.5 mL/min.

- Injection Volume: 20 µL.

- MS System: Triple quadrupole mass spectrometer.

- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or ESI in positive mode.

- Detection: MRM of specific transitions for each vitamin D metabolite and its corresponding deuterated internal standard.

Visualization of Analytical Workflows

Understanding the logical flow of a bioanalytical method is crucial for its proper execution and troubleshooting. The following diagrams, generated using the DOT language, illustrate key workflows in mass spectrometry utilizing deuterated standards.

General Bioanalytical Workflow

Rationale for Using a Deuterated Internal Standard

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the target analyte throughout the analytical process provides a robust mechanism for correcting a wide range of experimental variabilities. As demonstrated by the presented data, the use of deuterated standards leads to significant improvements in the accuracy, precision, and overall reliability of bioanalytical methods. For researchers, scientists, and drug development professionals, the adoption of deuterated standards is not merely a best practice but a critical step towards generating high-quality, defensible data that can withstand the rigors of scientific scrutiny and regulatory review.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lacidipine in Human Plasma Using Lacidipine-d10 as an Internal Standard

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who are involved in the quantitative analysis of lacidipine.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. To support pharmacokinetic and bioequivalence studies, a reliable and sensitive analytical method for the quantification of lacidipine in biological matrices is essential. This application note describes a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of lacidipine in human plasma, utilizing its stable isotope-labeled analog, lacidipine-d10, as the internal standard (IS). The method is highly selective and suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

Lacidipine (reference standard)

-

This compound (internal standard)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

Stock and Working Solutions Preparation

-

Lacidipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of lacidipine reference standard and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Lacidipine Working Solutions: Prepare serial dilutions of the lacidipine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples at room temperature.

-

To a 1.5 mL polypropylene tube, add 100 µL of human plasma.

-

Spike with 10 µL of the this compound working solution (100 ng/mL).

-

For calibration standards and QC samples, add the appropriate concentration of lacidipine working solution. For blank samples, add 10 µL of the 50:50 methanol/water mixture.

-

Vortex mix for 30 seconds.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer (approximately 400 µL) to a new 1.5 mL tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography system.

-

Column: Zorbax SB C18, 50 x 4.6 mm, 5 µm[1].

-

Mobile Phase: 5 mM Ammonium Acetate in Water : Acetonitrile (15:85, v/v)[1][2].

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Mass Spectrometry (MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode[3].

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: 3200 V.

-

Temperature: 450°C.

-

MRM Transitions:

-

Lacidipine: m/z 456.2 → 354.2[3].

-

This compound: m/z 466.3 → 364.3 (proposed).

-

-

Dwell Time: 200 ms.

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | Zorbax SB C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase | 5 mM Ammonium Acetate : Acetonitrile (15:85, v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Ionization Mode | Positive ESI |

| MRM Transition (Lacidipine) | m/z 456.2 → 354.2 |

| MRM Transition (this compound) | m/z 466.3 → 364.3 |

Table 2: Method Validation Summary

| Validation Parameter | Acceptance Criteria | Result |

| Linearity Range | r² ≥ 0.99 | 0.1 - 10 ng/mL (r² > 0.999)[3] |

| LLOQ | S/N ≥ 10 | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Meets acceptance criteria[3]. |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Meets acceptance criteria[3]. |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Meets acceptance criteria[3]. |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No significant matrix effect observed[3]. |

| Recovery | Consistent and reproducible | > 85% |

Visualizations

Caption: Experimental workflow for lacidipine quantification.

Caption: Logical flow of method validation experiments.

References

Application Note: High-Throughput Analysis of Lacidipine in Human Plasma using Lacidipine-d10 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Lacidipine in human plasma samples using a stable isotope-labeled internal standard, Lacidipine-d10. The method is sensitive, specific, and suitable for pharmacokinetic studies.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. To accurately determine its concentration in biological matrices such as human plasma, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard (IS) like this compound is highly recommended for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IS compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]

This protocol details a validated LC-MS/MS method for the quantification of lacidipine in human plasma using this compound as the internal standard. The procedure involves a straightforward liquid-liquid extraction for sample clean-up followed by rapid chromatographic separation and detection.

Experimental

Materials and Reagents

-

Lacidipine reference standard

-

This compound internal standard

-

Human plasma (with K2-EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Ethyl acetate (HPLC grade)

Instrumentation

-

Liquid Chromatograph (LC) system capable of delivering reproducible gradients.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: Zorbax SB C18 (50 x 4.6 mm, 5 µm) or equivalent.[2][3]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lacidipine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Lacidipine stock solution in 50% methanol to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.

Analytical Procedure

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank.

-

Vortex for 10 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Zorbax SB C18 (50 x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase | 5 mM Ammonium Acetate : Acetonitrile (15:85, v/v)[2][3] |

| Flow Rate | 0.60 mL/min[2][3] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 3.0 minutes[2][3] |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Lacidipine) | m/z 456.2 → 354.2[4][5] |

| MRM Transition (this compound) | m/z 466.2 → 364.2 (projected) |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 200 ms |

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the performance characteristics is provided below.

| Parameter | Result |

| Linearity Range | 0.05 - 15 ng/mL (r² > 0.998)[2][3] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15%[4] |

| Accuracy (% Bias) | Within ±15%[4] |

| Recovery | > 85% |

| Matrix Effect | Negligible[2][3] |

Experimental Workflow and Diagrams

The overall workflow for sample analysis is depicted in the following diagram.

Caption: Workflow for Lacidipine analysis in plasma.

The use of an internal standard is a critical step in ensuring accurate quantification. The logical relationship for quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Caption: Logic of internal standard quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput approach for the quantification of Lacidipine in human plasma. The protocol is well-suited for pharmacokinetic and bioequivalence studies in a regulated environment. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring data integrity.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS determination and pharmacokinetic study of lacidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Lacidipine Analysis in Biological Matrices

This document provides detailed application notes and experimental protocols for the sample preparation of lacidipine in various biological matrices, including plasma, serum, and urine. The described techniques are essential for accurate and reliable quantification of lacidipine in pharmacokinetic, bioequivalence, and toxicological studies. The primary methods covered are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Application Note:

Protein Precipitation is a straightforward and rapid method for sample preparation, particularly suitable for high-throughput analysis. It involves adding a precipitating agent, typically an organic solvent or an acid, to the biological sample to denature and precipitate endogenous proteins.[1] The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly injected into an analytical instrument like an LC-MS/MS system or further processed. Acetonitrile and methanol are common organic solvents used for this purpose.[1][2] While fast and cost-effective, this method can be less selective and may result in significant matrix effects if not properly optimized.[1]

Experimental Protocol: PPT using Methanol

This protocol is adapted from a method for quantifying lacidipine in human plasma.[2]

Materials:

-

Human plasma sample

-

Methanol (HPLC grade)

-

Nisoldipine (Internal Standard - IS) solution

-

Vortex mixer

-

Centrifuge (capable of 16,000 x g)

-

Pipettes and appropriate tips

-

Sample vials

Procedure:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add the internal standard (nisoldipine) to the plasma sample.

-

Add 300 µL of cold methanol (at -20°C) to the tube to act as the precipitant.[3]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

The supernatant is now ready for injection into the LC-MS/MS system for analysis.[2]

Workflow for Protein Precipitation (PPT)

Caption: Workflow for lacidipine extraction using Protein Precipitation.

Liquid-Liquid Extraction (LLE)

Application Note:

Liquid-Liquid Extraction is a classic sample cleanup technique that separates analytes from interferences by partitioning them between two immiscible liquid phases.[4] Typically, an aqueous sample (like plasma or urine) is mixed with a water-immiscible organic solvent. The analyte, being more soluble in the organic phase, is extracted from the biological matrix. LLE provides a cleaner extract compared to PPT, reducing matrix effects and improving sensitivity.[5] The choice of organic solvent is critical and depends on the analyte's polarity and solubility. Common solvents for lacidipine include diethyl ether and mixtures of n-hexane and dichloromethane.[4][6]

Experimental Protocol: LLE using n-hexane and dichloromethane

This protocol is based on a method for quantifying lacidipine in rabbit serum.[6]

Materials:

-

Rabbit serum sample

-

Felodipine (Internal Standard - IS) solution

-

Extraction solvent: n-hexane and dichloromethane (70:30 v/v)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (mobile phase)

-

Pipettes and appropriate tips

-

Glass test tubes

Procedure:

-

In a glass test tube, add the serum sample and the internal standard (felodipine).

-

Add the extraction solvent (n-hexane:dichloromethane, 70:30) to the tube.

-

Vortex the mixture vigorously for several minutes to ensure efficient partitioning of lacidipine into the organic phase.

-

Centrifuge the sample to achieve complete phase separation.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the mobile phase.

-

The reconstituted sample is now ready for injection and HPLC analysis.[6]

Workflow for Liquid-Liquid Extraction (LLE)

Caption: Workflow for lacidipine extraction using Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

Application Note:

Solid-Phase Extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to isolate analytes from a complex matrix.[7][8] The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. SPE can provide very clean extracts, significantly reducing matrix effects and allowing for analyte concentration, which enhances sensitivity.[9] For lacidipine, C18 cartridges are commonly used, leveraging the hydrophobic interaction between the drug and the stationary phase.[7][8]

Experimental Protocol: SPE using C18 Cartridges

This protocol is designed for the extraction of lacidipine from urine samples.[7][8]

Materials:

-

Urine sample (1 mL)

-

C18 SPE cartridges

-

Methanol (for conditioning and elution)

-

Deionized water (for equilibration)

-

Elution solvent: Ethyl acetate

-

SPE vacuum manifold

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (mobile phase)

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing methanol through it.

-

Equilibration: Equilibrate the cartridge by passing deionized water through it. Do not let the sorbent bed dry out.

-

Sample Loading: Load 1 mL of the urine sample (which may have undergone prior protein precipitation) onto the cartridge. Allow the sample to pass through the sorbent bed slowly.

-

Washing: Wash the cartridge with deionized water to remove polar interferences.

-

Elution: Elute the retained lacidipine from the cartridge using pure ethyl acetate.

-

Evaporation: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis.[7][8]

Workflow for Solid-Phase Extraction (SPE)

Caption: Workflow for lacidipine extraction using Solid-Phase Extraction.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters reported for the different sample preparation techniques for lacidipine analysis.

| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (diethyl ether) | Liquid-Liquid Extraction (n-hexane:DCM) | Solid-Phase Extraction (C18 from Urine) |

| Biological Matrix | Human Plasma[2] | Human Plasma[4] | Rabbit Serum[6] | Human Urine[7][8] |

| Linearity Range | 0.10 - 10.00 ng/mL[2] | Not Specified | 1 - 500 ng/mL[6] | 10 - 80 ng[7][8] |

| Recovery (%) | Not Specified | > 90%[4] | > 94%[6] | Not Specified |

| Matrix Effect | No significant effect found[2] | Not Specified | Not Specified | Not Specified |

| Precision (RSD%) | Meets acceptance criteria[2] | < 10%[4] | < 15% (Intra & Inter-day CV)[6] | Intra-day: 0.84% Inter-day: 0.22% (at 10 ng)[7][8] |

| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[2] | Not Specified | 1 ng/mL[6] | 10 ng[7][8] |

| Internal Standard | Nisoldipine[2] | Not Specified | Felodipine[6] | Not Specified |

| Analytical Method | LC-MS/MS[2] | HPLC-DAD[4] | HPLC-UV[6] | HPTLC[7][8] |

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of lacidipine from urine by HPTLC using off-line SPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

High-performance liquid chromatography (HPLC) methods for lacidipine analysis.

For Researchers, Scientists, and Drug Development Professionals